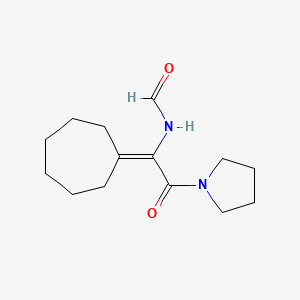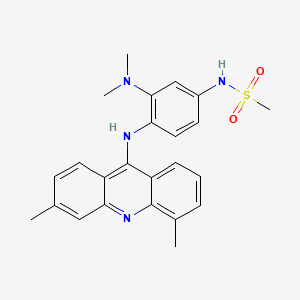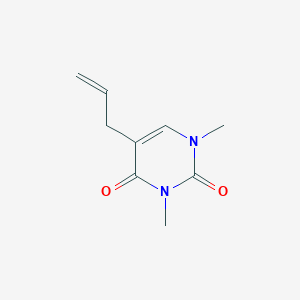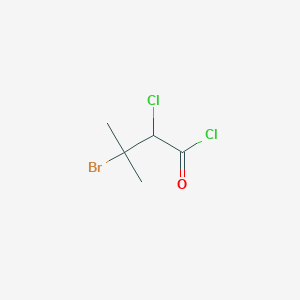![molecular formula C17H18O2Si B14341760 Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate CAS No. 101823-70-5](/img/structure/B14341760.png)
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is an organosilicon compound that features a silyl group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate typically involves the reaction of methyl diphenylsilyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can undergo oxidation or substitution, while the ester group can be reduced or substituted. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but lacks the silyl group.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Contains a pyrazole moiety instead of a silyl group.
Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Similar ester functionality but with a different substituent.
Uniqueness
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organosilicon compounds and advanced materials.
Propriétés
Numéro CAS |
101823-70-5 |
|---|---|
Formule moléculaire |
C17H18O2Si |
Poids moléculaire |
282.41 g/mol |
Nom IUPAC |
methyl 3-[methyl(diphenyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C17H18O2Si/c1-19-17(18)13-14-20(2,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
WFRANMVMEBGRPG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)

![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)



![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)






